molecular formula C17H29NO4S B603031 {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine CAS No. 1246823-12-0

{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine

Cat. No.: B603031
CAS No.: 1246823-12-0
M. Wt: 343.5g/mol
InChI Key: ZLJZZKIXYOTLTG-UHFFFAOYSA-N
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Description

{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with butoxy and methylethyl groups. Additionally, it contains an amine group linked to an ethyl and hydroxyethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine typically involves multiple steps, including the formation of the phenyl sulfonyl intermediate and subsequent substitution reactions. Common reagents used in the synthesis include butyl bromide, isopropyl bromide, and sulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A methylphenol with similar aromatic properties.

    4-Hydroxy-2-quinolones: Compounds with a similar sulfonyl group attached to an aromatic ring.

Uniqueness

{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butoxy, methylethyl, and sulfonyl groups makes it a versatile compound for various applications.

Properties

CAS No.

1246823-12-0

Molecular Formula

C17H29NO4S

Molecular Weight

343.5g/mol

IUPAC Name

4-butoxy-N-(1-hydroxybutan-2-yl)-3-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H29NO4S/c1-5-7-10-22-17-9-8-15(11-16(17)13(3)4)23(20,21)18-14(6-2)12-19/h8-9,11,13-14,18-19H,5-7,10,12H2,1-4H3

InChI Key

ZLJZZKIXYOTLTG-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(CC)CO)C(C)C

Origin of Product

United States

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